Synthesis of (1R,2S)-cis-1-Amino-2-indanol from Indene Oxide: A Technical Guide
Synthesis of (1R,2S)-cis-1-Amino-2-indanol from Indene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (1R,2S)-cis-1-Amino-2-indanol, a chiral building block of significant interest in medicinal and organic chemistry, notably as a key intermediate in the synthesis of the HIV protease inhibitor Indinavir. The primary focus of this document is the synthetic route commencing from indene (B144670), proceeding via an enantioselective epoxidation to indene oxide, followed by a stereoselective ring-opening to afford the target cis-amino alcohol.
Introduction
(1R,2S)-cis-1-Amino-2-indanol is a valuable chiral auxiliary and a critical component in the synthesis of various pharmaceuticals. Its rigid bicyclic structure and the defined stereochemistry of the amino and hydroxyl groups are pivotal for its applications in asymmetric synthesis and as a ligand for metal catalysts. The synthesis described herein is a well-established and efficient method that employs a Jacobsen-Katsuki epoxidation for the enantioselective formation of the epoxide intermediate, followed by a Ritter reaction to introduce the amino functionality with the desired cis-stereochemistry.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations:
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Enantioselective Epoxidation of Indene: Indene is subjected to an asymmetric epoxidation to yield (1S,2R)-indene oxide. This step is crucial for establishing the desired absolute stereochemistry.
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Ritter Reaction and Hydrolysis: The resulting (1S,2R)-indene oxide undergoes a Ritter reaction with a nitrile, typically acetonitrile (B52724), in the presence of a strong acid. This is followed by hydrolysis of the intermediate oxazoline (B21484) to furnish (1R,2S)-cis-1-Amino-2-indanol.
Data Presentation
The following tables summarize the quantitative data associated with the key steps of the synthesis.
Table 1: Enantioselective Epoxidation of Indene to (1S,2R)-Indene Oxide
| Parameter | Value | Reference |
| Catalyst | (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) | [1] |
| Oxidant | Sodium hypochlorite (B82951) (NaOCl) solution | [1] |
| Phase Transfer Co-catalyst | 4-Phenylpyridine (B135609) N-oxide | [1] |
| Solvent | Dichloromethane (B109758) and Hexanes | [1] |
| Reaction Temperature | 0 to 2 °C | [1] |
| Typical Yield | 71% | [1] |
| Enantiomeric Excess (ee) | 84-86% | [1] |
Table 2: Ritter Reaction and Hydrolysis of (1S,2R)-Indene Oxide
| Parameter | Value | Reference |
| Reagents | Fuming sulfuric acid (27-33% SO₃), Acetonitrile | [1] |
| Solvent | Acetonitrile and Hexanes | [1] |
| Reaction Temperature | -5 to 0 °C | [1] |
| Intermediate | Oxazoline | [2] |
| Hydrolysis Conditions | Water, followed by basification with NaOH | [1] |
| Overall Yield from Indene | 50% (after purification and enantioenrichment) | [3] |
| Final Enantiomeric Excess (ee) | >99% (after crystallization with L-tartaric acid) | [2][3] |
Experimental Protocols
Part A: (1S,2R)-Indene oxide[1]
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A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a thermocouple is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.
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The resulting brown mixture is cooled to -5°C.
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A cold sodium hypochlorite (NaOCl) solution (191 mL, 1.7 M) is added slowly with vigorous stirring, maintaining the reaction temperature between 0°C and 2°C.
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After the complete addition of the bleach, the reaction is stirred for an additional hour at 0°C.
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Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite.
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The filter cake is washed with dichloromethane (2 x 50 mL).
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The filtrate is transferred to a separatory funnel, and the aqueous layer is removed.
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The organic layer is washed with saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate, filtered, and concentrated by rotary evaporation.
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The crude product is purified by short path vacuum distillation to yield (1S,2R)-indene oxide as a colorless to slightly yellow liquid.
Part B: (1S,2R)-1-Aminoindan-2-ol (crude)[1]
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A dry, 1000-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, two addition funnels, and a thermocouple is charged with dry acetonitrile (100 mL) and cooled to -5°C under a nitrogen atmosphere.
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With vigorous stirring, fuming sulfuric acid (20 mL, 27-33% SO₃) is added slowly.
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A solution of (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL) is added dropwise, maintaining the temperature below 0°C.
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The reaction mixture is stirred for 30 minutes at 0°C.
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The reaction is quenched by the slow addition of water (150 mL), keeping the temperature below 10°C.
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The mixture is then heated to 60°C and stirred for 2 hours to effect hydrolysis of the intermediate oxazoline.
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After cooling to room temperature, the layers are separated.
Part C: (1S,2R)-1-Aminoindan-2-ol (purified)[1]
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The aqueous solution from Part B is transferred to a flask and 1-butanol (B46404) (100 mL) is added.
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A 50% aqueous sodium hydroxide (B78521) solution is added slowly with cooling to maintain the temperature below 30°C until the pH of the mixture reaches 12-13.
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The 1-butanol layer is separated, and the aqueous layer is extracted with another 100 mL of 1-butanol.
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The combined butanol extracts are concentrated under reduced pressure.
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The resulting residue is dissolved in hot isopropanol, and the solution is allowed to cool to room temperature and then in an ice bath to induce crystallization.
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The white, crystalline product is collected by filtration, washed with cold isopropanol, and dried under vacuum.
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For enantioenrichment to >99% ee, the product can be recrystallized as its L-tartaric acid salt.[2][3]
Mandatory Visualizations
Reaction Pathway
Caption: Synthetic pathway from indene to (1R,2S)-cis-1-Amino-2-indanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of (1R,2S)-cis-1-Amino-2-indanol from indene via indene oxide is a robust and well-documented procedure that provides access to this important chiral building block in high enantiomeric purity. The key steps, Jacobsen epoxidation and the Ritter reaction, are highly stereoselective, ensuring the desired cis-configuration of the final product. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
